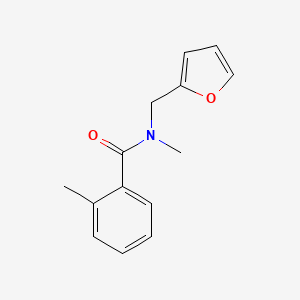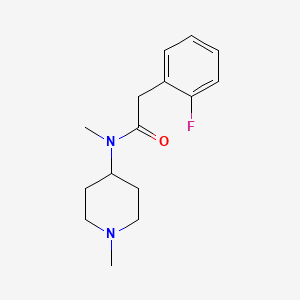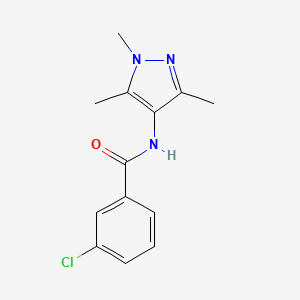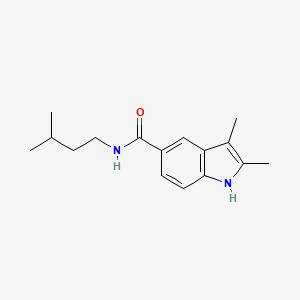![molecular formula C16H13FN2O B7475460 N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 has been shown to have a high affinity for the voltage-gated sodium channel Nav1.7, making it a promising candidate for the treatment of chronic pain.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. Nav1.7 is expressed in sensory neurons and plays a critical role in the transmission of pain signals. By selectively blocking Nav1.7, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is able to reduce the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to have a high affinity for Nav1.7, with an IC50 of 67 nM. N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is able to selectively block Nav1.7, with minimal effects on other sodium channels. In animal models, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to reduce pain sensation, with a greater effect on inflammatory pain compared to neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is its high selectivity for Nav1.7, allowing for the selective targeting of pain signaling pathways. However, one limitation is its relatively low potency compared to other Nav1.7 blockers. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for the development of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide as a pain therapeutic. One direction is the optimization of the N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide structure to improve its potency and solubility. Another direction is the development of novel drug delivery systems to improve the bioavailability of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide. Additionally, the potential for N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide to be used in combination with other pain therapeutics should be explored, as it may have synergistic effects with other drugs. Finally, the potential for N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide to be used in the treatment of other diseases, such as epilepsy, should be investigated, as Nav1.7 has been shown to play a role in other neurological disorders.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(cyanomethyl)phenylmagnesium bromide to form the N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide intermediate, which is then purified and converted to the final product.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a key target for the development of pain therapeutics, as it is expressed in sensory neurons and plays a critical role in the transmission of pain signals. N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to have a high affinity for Nav1.7 and is able to selectively block its activity, making it a promising candidate for the development of novel pain therapeutics.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-5-13(10-15(11)17)16(20)19-14-6-3-12(4-7-14)8-9-18/h2-7,10H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZGKWDFJJNMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)



![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)


![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)


